FC131

概要

説明

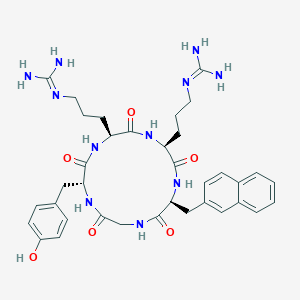

FC 131は、CXCケモカイン受容体4(CXCR4)のアンタゴニストとしての役割で知られるシクロペンタペプチドです。 この受容体は、HIV感染、癌の進行、幹細胞の動員など、さまざまな生理学的および病理学的プロセスに関与しています .

準備方法

合成経路と反応条件

FC 131の合成には、シクロペンタペプチド構造の形成が含まれます。重要なステップには、アミノ酸のカップリングと線状ペプチドの環化があります。関与するアミノ酸は、L-アルギニン、L-2-ナフチルアラニン、グリシン、およびD-チロシンです。反応条件には通常、ペプチド結合形成を促進するために、N、N'-ジシクロヘキシルカルボジイミド(DCC)およびN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬の使用が含まれます。 環化ステップは重要であり、多くの場合、分子間重合よりも分子内環化を促進するために、希釈条件下で行われます .

工業的生産方法

FC 131の工業的生産には、固相ペプチド合成(SPPS)が含まれる場合があります。これは、固体支持体上でペプチド鎖を効率的に組み立てられる方法です。この方法は、高純度で収率の高いペプチドを製造するのに有利です。 最終製品は通常、高速液体クロマトグラフィー(HPLC)を使用して精製され、質量分析法および核磁気共鳴(NMR)分光法によって特性評価されます .

化学反応の分析

反応の種類

FC 131は、以下を含むさまざまな化学反応を起こします。

酸化: 構造中の芳香環は、酸化反応を起こす可能性があります。

還元: ペプチド結合は、特定の条件下で還元される可能性があります。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、芳香環の酸化はキノンを形成する可能性があり、ペプチド結合の還元はアミンを生成する可能性があります .

科学研究への応用

FC 131は、幅広い科学研究の応用があります。

化学: ペプチド合成と環化を研究するためのモデル化合物として使用されます。

生物学: CXCR4媒介シグナル伝達経路の調節における役割について調査されています。

医学: CXCR4を阻害することにより、HIV感染症や癌の治療のための潜在的な治療薬として研究されています。

科学的研究の応用

HIV Treatment

FC131 has been extensively studied for its role in inhibiting HIV entry into T cells via CXCR4. By blocking the interaction between SDF-1 and CXCR4, this compound prevents viral entry, making it a valuable candidate for anti-HIV therapies.

Case Study:

A study demonstrated that this compound effectively inhibited the cytopathogenic effects of HIV-1 strains that utilize CXCR4 for cell entry. The results indicated a significant reduction in viral replication in vitro when treated with this compound .

| Study | HIV Strain | IC50 (nM) | Effectiveness |

|---|---|---|---|

| Study A | HIV-1 IIIB | 4.5 | High |

| Study B | HIV-1 BaL | 5.0 | Moderate |

Cancer Therapy

This compound's ability to inhibit CXCR4 also extends to cancer treatment, where CXCR4 is associated with tumor growth and metastasis. By blocking this receptor, this compound can potentially reduce tumor proliferation and spread.

Case Study:

In xenograft models using GH3 somatotrope tumor cells, systemic administration of this compound resulted in significant tumor growth inhibition by inducing apoptosis and suppressing cell proliferation.

| Model | Tumor Type | Treatment | Outcome |

|---|---|---|---|

| Nude Mice Model | GH3 Somatotrope | This compound Administration | Reduced tumor size |

Immunological Research

Research indicates that this compound may play a role in modulating immune responses by affecting chemotaxis and inflammatory mediator production through its action on CXCR4.

Case Study:

Studies have shown that this compound can influence the recruitment of immune cells to sites of inflammation, thereby impacting the overall immune response . This property is particularly relevant in conditions characterized by excessive inflammation or immune dysregulation.

Biochemical Properties

This compound exhibits several biochemical properties that enhance its therapeutic potential:

作用機序

FC 131は、CXCR4受容体に結合することにより、その効果を発揮します。これにより、CXCR4とその天然リガンドであるストローマ細胞由来因子1(SDF-1)との相互作用が阻止されます。この阻害は、細胞の移動、増殖、および生存に関与する下流のシグナル伝達経路を阻止します。 分子標的は、CXCR4受容体と関連するGタンパク質共役シグナル伝達経路です .

類似化合物の比較

類似化合物

AMD3100: 幹細胞の動員に使用される別のCXCR4アンタゴニスト。

T140: FC 131と同様の性質を持つペプチドベースのCXCR4アンタゴニスト。

BKT140: T140の誘導体で、効力と安定性が向上しています

FC 131の独自性

FC 131は、シクロペンタペプチド構造のためにユニークです。この構造は、CXCR4受容体に対する高い特異性と親和性を提供します。 この構造的特徴は、その安定性と酵素による分解に対する抵抗性にも貢献し、治療用途の有望な候補となっています .

類似化合物との比較

Similar Compounds

AMD3100: Another CXCR4 antagonist used in stem cell mobilization.

T140: A peptide-based CXCR4 antagonist with similar properties to FC 131.

BKT140: A derivative of T140 with enhanced potency and stability

Uniqueness of FC 131

FC 131 is unique due to its cyclopentapeptide structure, which provides high specificity and affinity for the CXCR4 receptor. This structural feature also contributes to its stability and resistance to enzymatic degradation, making it a promising candidate for therapeutic applications .

生物活性

FC131, a potent antagonist of the CXC chemokine receptor type 4 (CXCR4), has garnered significant attention in the field of pharmacology due to its implications in various diseases, including HIV and cancer. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its cyclic pentapeptide structure, specifically cyclo(-d-Tyr-Arg-Arg-Nal-Gly-). It functions primarily by inhibiting the binding of stromal-derived factor-1 (SDF-1) to CXCR4, a receptor implicated in numerous physiological and pathological processes, including immune response and tumor metastasis. The compound's ability to block CXCR4 is particularly relevant in the context of HIV infection, where it prevents viral entry into target cells.

The mechanism by which this compound exerts its biological activity involves competitive inhibition of SDF-1 binding to CXCR4. The binding affinity can be quantified using the IC50 value, which represents the concentration required to inhibit 50% of the receptor activity. This compound has demonstrated an IC50 value of approximately 4.5 nM , indicating its high potency as a CXCR4 antagonist .

Structure-Activity Relationship (SAR)

A structure-activity relationship study on this compound analogues revealed critical insights into how modifications affect biological activity. The following table summarizes key findings from various studies:

| Compound | Structure | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | cyclo(-d-Tyr-Arg-Arg-Nal-Gly-) | 4.5 | Potent CXCR4 antagonist |

| FC122 | cyclo(-d-Tyr-d-MeArg-Arg-Nal-Gly-) | 37 | Less potent than this compound |

| 15a | cyclo(-d-Tyr-Arg-Arg-Nal-Gly-Ψ-) | 9.4 | Improved activity with amidine modification |

| 15b | cyclo(-d-Tyr-Arg-Arg-Nal-Ψ-Gly-) | 4.2 | Most potent analogue identified |

| 15c | cyclo(-d-Tyr-Arg-Arg-d-Nal-Ψ-Gly-) | 4.9 | Similar potency to 15b |

| 15d | cyclo(-d-Tyr-Arg-Arg-Ψ-Nal-Gly-) | 11 | Displays conformational advantages |

These results indicate that structural modifications can significantly enhance or diminish the bioactivity of this compound derivatives. For instance, the addition of amidine groups has been shown to improve selective binding to CXCR4, enhancing the compound's efficacy against HIV .

HIV Treatment

This compound's role as an anti-HIV agent has been well-documented in preclinical studies. Its ability to inhibit CXCR4-mediated entry of HIV into T cells positions it as a potential therapeutic candidate for treating HIV infections, particularly those involving X4 strains of the virus. In vitro studies have demonstrated that this compound effectively reduces viral replication in infected cell lines .

Cancer Therapy

In oncology, CXCR4 is often overexpressed in various tumors, contributing to metastasis and poor prognosis. This compound's antagonistic action on CXCR4 may help mitigate these effects by disrupting tumor cell migration and enhancing the efficacy of chemotherapeutic agents. Research indicates that combining this compound with standard chemotherapy could improve outcomes in patients with cancers such as breast cancer and multiple myeloma .

Safety and Toxicology

While this compound shows promise as a therapeutic agent, understanding its safety profile is crucial for clinical applications. Toxicological assessments have indicated that this compound exhibits low immunotoxicity and is well-tolerated in animal models . Ongoing studies aim to further elucidate its long-term safety and potential side effects.

特性

IUPAC Name |

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXBICVKLVYNKD-XFTNXAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N11O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。